Indacaterol is classified as a small molecule drug belonging to the category of beta-2 adrenergic receptor agonists. Its chemical structure can be described as a chiral molecule, predominantly existing in its R-enantiomeric form. The chemical formula for indacaterol is with a molecular weight of approximately 392.49 g/mol .
The synthesis of indacaterol involves multiple steps, typically starting from 1,2-diethylbenzene to create a primary amine and a chiral epoxide. The process includes the reaction of an 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one with 2-amino-(5,6-diethyl)-indan to yield the desired intermediate .
The synthesis can be summarized as follows:
A notable patent describes an improved synthesis method that avoids extensive purification processes by forming acid addition salts of the intermediate compounds, enhancing yield and reducing impurities .
Indacaterol possesses a complex molecular structure characterized by several functional groups. Its IUPAC name is 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1,2-dihydroquinolin-2-one .
The molecular structure indicates that indacaterol contains multiple rings and functional groups that contribute to its pharmacological activity.
Indacaterol undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for both synthesizing indacaterol and understanding its metabolic pathways.
Indacaterol functions primarily by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to relaxation of bronchial muscles, resulting in dilated airways and improved airflow. The mechanism involves:
The onset of action is rapid, typically occurring within five minutes post-inhalation.
Indacaterol exhibits specific physical and chemical properties relevant for its formulation and therapeutic use:
These properties influence the drug's pharmacokinetics and therapeutic efficacy.
Indacaterol is primarily used in clinical settings for managing chronic obstructive pulmonary disease and asthma due to its long-lasting bronchodilator effects. It allows for once-daily dosing, improving patient compliance compared to shorter-acting alternatives.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: